7-Amino-3-chloroquinoline-8-carbonitrile
Description
7-Amino-3-chloroquinoline-8-carbonitrile is a heterocyclic aromatic compound featuring a quinoline backbone substituted with an amino group at position 7, a chlorine atom at position 3, and a nitrile group at position 6. This compound is of interest in medicinal chemistry due to the quinoline scaffold's prevalence in bioactive molecules, particularly in antimalarial and anticancer agents.
Properties
CAS No. |
88362-40-7 |
|---|---|
Molecular Formula |
C10H6ClN3 |
Molecular Weight |
203.63 g/mol |
IUPAC Name |
7-amino-3-chloroquinoline-8-carbonitrile |
InChI |
InChI=1S/C10H6ClN3/c11-7-3-6-1-2-9(13)8(4-12)10(6)14-5-7/h1-3,5H,13H2 |
InChI Key |
JVFXPIMCVFAUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)Cl)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs differ in substituent type and position, influencing reactivity and interactions:
Key Observations :
- Amino vs. Alkylamino Groups: The amino group in the target compound increases polarity and hydrogen-bonding capacity compared to alkylamino derivatives (e.g., pentylamino in CAS 88347-17-5), which favor lipid solubility.
- Positional Effects : Substitution at position 7 (as in the target compound) vs. position 4 (e.g., 4-chloro derivatives) alters electronic distribution, affecting reactivity in nucleophilic substitution reactions.
Physicochemical Properties
Data from analogs suggest trends in physical properties:
Insights :
- Higher molar mass analogs (e.g., pentylamino derivative) exhibit elevated boiling points due to increased van der Waals interactions.
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